Product packaging for 4-ethoxy-N-propylbenzamide(Cat. No.:CAS No. 333348-68-8)

4-ethoxy-N-propylbenzamide

Cat. No.: B11155037
CAS No.: 333348-68-8
M. Wt: 207.27 g/mol
InChI Key: GSINPXZUBQBYFY-UHFFFAOYSA-N
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Description

4-Ethoxy-N-propylbenzamide (CAS 333348-68-8) is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . Its structure features a benzamide core substituted with a 4-ethoxy group and an N-propyl chain. As part of the benzamide family, this compound is of significant interest in medicinal chemistry research. Benzamide analogues are extensively investigated for their potential biological activities, particularly as inhibitors of key enzymatic targets involved in oncology, such as histone deacetylase (HDAC), Janus kinase (JAK), and the epidermal growth factor receptor (EGFR) . The specific substitution pattern on the benzamide scaffold is crucial for its interaction with these targets, suggesting that this compound serves as a valuable building block or intermediate for the synthesis and development of novel therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B11155037 4-ethoxy-N-propylbenzamide CAS No. 333348-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

333348-68-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-ethoxy-N-propylbenzamide

InChI

InChI=1S/C12H17NO2/c1-3-9-13-12(14)10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

GSINPXZUBQBYFY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy N Propylbenzamide and Analogues

Established Synthetic Routes to 4-ethoxy-N-propylbenzamide

The formation of the this compound scaffold can be achieved through well-established and reliable chemical transformations. These routes typically involve either the direct formation of the amide bond between appropriate precursors or the modification of a pre-existing benzamide (B126) structure.

Conventional Amide Bond Formation Strategies

The most traditional and widely utilized method for synthesizing benzamides is the acylation of an amine with a carboxylic acid or one of its activated derivatives. In the context of this compound, this involves the reaction between a 4-ethoxybenzoic acid derivative and n-propylamine.

A highly efficient approach is the reaction of an acyl chloride with a primary amine. hud.ac.uk For instance, 4-ethoxybenzoyl chloride can be reacted with n-propylamine, typically in the presence of a base like triethylamine or in a suitable solvent such as Cyrene™, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. hud.ac.ukresearchgate.net This nucleophilic addition-elimination reaction is generally high-yielding and proceeds under mild conditions. chemguide.co.uk

Alternatively, direct condensation of 4-ethoxybenzoic acid with n-propylamine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., EDC) and phosphonium salts. nih.gov While effective, these methods often require stoichiometric quantities of activating agents, which can generate significant waste. nih.gov

Table 1: Conventional Amide Synthesis Conditions
Acyl SourceAmineKey Reagents/SolventProductReference
4-ethoxybenzoyl chloriden-propylamineTriethylamine, Cyrene™This compound hud.ac.uk
Carboxylic AcidPrimary/Secondary AmineN-chlorophthalimide, TriphenylphosphineN-substituted amide nih.gov

Alkylation Approaches for N-propylbenzamide Scaffolds

An alternative to direct amide bond formation is the N-alkylation of a primary amide. This strategy involves first synthesizing 4-ethoxybenzamide and subsequently introducing the N-propyl group. The N-alkylation of amides typically requires the initial deprotonation of the N-H bond by a base to form an amidate anion, which then acts as a nucleophile. nih.gov

Commonly, strong bases like sodium hydride were used, but milder conditions have been developed. For example, bases such as potassium carbonate or potassium phosphate (K₃PO₄) can be used to facilitate the reaction between 4-ethoxybenzamide and a propyl halide, such as 1-bromopropane or 1-iodopropane. escholarship.org This approach allows for the formation of secondary and tertiary amides and is compatible with a variety of functional groups. escholarship.org The N-alkylation of amides with alcohols has also emerged as an attractive, atom-economical process. nih.gov

Table 2: N-Alkylation of Primary Amides
Amide SubstrateAlkylating AgentBaseResultReference
Aromatic/Aliphatic AmidesAlkyl BromidesK₃PO₄Good to moderate yields of N-alkylated amides escholarship.org
AmidesAlcoholsVarious CatalystsN-Alkyl amides with water as byproduct nih.gov

Novel Synthetic Strategies and Method Development for Substituted Benzamides

Recent advancements in organic synthesis have introduced powerful new methods for constructing and modifying substituted benzamides, offering greater efficiency, scope, and access to molecular diversity.

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for forming carbon-carbon bonds. nih.govyoutube.com This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. In the context of benzamide synthesis, this allows for the introduction of various substituents onto the aromatic ring. For example, a bromo-substituted N-propylbenzamide could be coupled with an arylboronic acid to create a biaryl structure.

The catalytic cycle involves three main steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) intermediate. youtube.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

More recently, methods have been developed for the Suzuki-Miyaura cross-coupling of amides themselves, proceeding through the selective activation and cleavage of the amide N-C(O) bond to generate biaryls. rsc.org

Photochemical Cyclization Approaches for Benzamide Derivatives

Photochemistry offers unique pathways for the synthesis of complex heterocyclic structures from benzamide derivatives. These reactions use light to promote intramolecular cyclizations that are often difficult to achieve through thermal methods.

For instance, N-allylbenzamides can undergo enantioselective oxidative cyclization to form highly enantioenriched oxazolines and oxazines. chemrxiv.org These reactions can be catalyzed by chiral iodoarene catalysts. Other studies have shown that photoinduced annulation reactions of N-allylbenzamides can lead to the formation of benzosultams. nih.gov These transformations are typically conducted under mild, metal-free conditions and are controlled by the substituents on the benzamide scaffold. nih.gov

Transamidation and Esterification via C-N Bond Cleavage in Benzamides

The amide bond is notoriously stable and resistant to cleavage. However, recent years have seen the development of catalytic methods that enable the selective cleavage of the C-N bond, allowing for the transformation of one amide into another (transamidation) or into an ester (esterification). nih.gov These methods provide powerful tools for the late-stage modification of complex molecules.

Palladium-catalyzed protocols have been developed for the transamidation of secondary amides, providing a direct method for amide conversion. nih.govacs.org Zinc-catalyzed systems have also been shown to be effective for both transamidation and esterification of N-benzoyl derivatives. rsc.org These reactions involve the cleavage of the C-N bond and subsequent reaction with various amines or alcohols to afford diverse amides and esters in excellent yields. rsc.org The development of catalytic systems based on other metals, such as scandium and manganese, has further expanded the scope of these transformations, allowing for the esterification of even traditionally non-reactive tertiary amides under milder conditions than previously possible. nih.gov

Table 3: C-N Bond Cleavage Reactions
TransformationSubstrateCatalyst/ReagentsProductReference
TransamidationSecondary AmidesPd(OAc)₂, K₂CO₃New secondary amide acs.org
Transamidation/EsterificationN-benzoyl cytosineZinc triflate, DTBPDiverse amides and esters rsc.org
EsterificationTertiary AmidesScandium, Manganese, or Zinc catalystsEsters nih.gov

Nucleophilic Alkylation with Alternative Alkylating Agents

The N-alkylation of amides is a fundamental transformation for creating N-substituted benzamides. While alkyl halides are conventional alkylating agents, their use can be complicated by the need for strong bases and the potential for overalkylation. wikipedia.org Consequently, alternative, more atom-economical reagents have been developed. Alcohols have emerged as attractive "green" alkylating agents, producing water as the only byproduct. rsc.org This transformation, often termed a "borrowing hydrogen" or "hydrogen autotransfer" process, typically requires a metal catalyst. researchgate.net

Iridium-based catalysts, such as [Cp*IrCl2]2, have proven effective for the N-alkylation of amides and carbamates with alcohols under solvent-free conditions. researchgate.net These reactions are generally performed at elevated temperatures (e.g., 130 °C) in the presence of a co-catalyst like sodium acetate. researchgate.net The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. The amide then condenses with the aldehyde, and the catalyst returns the hydrogen to the resulting intermediate to yield the N-alkylated product. researchgate.net This method avoids the use of stoichiometric amounts of alkyl halides and strong bases. rsc.org

The scope of this reaction includes various primary amides and alcohols. However, amides are less nucleophilic than amines, which can make the initial nucleophilic attack on the in situ-generated aldehyde more challenging. researchgate.net

Catalyst SystemAmide SubstrateAlkylating Agent (Alcohol)ConditionsProductRef
[Cp*IrCl2]2 / NaOAcPrimary CarbamatesBenzyl alcohol130 °C, Solvent-freeN-benzylcarbamate researchgate.net
Iridium complexesPrimary AmidesVarious alcohols130 °C, RefluxN-Alkyl amides researchgate.net
Ag/Mo oxides (heterogeneous)AmidesVarious alcoholsHigh TemperatureN-Alkyl amides researchgate.net

Stereoselective Synthesis and Chiral Control in Benzamide Derivatives

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for producing compounds with specific biological activities. In the context of benzamide derivatives, this includes the synthesis of molecules with stereogenic centers and those exhibiting axial chirality.

Tertiary aromatic amides with bulky substituents at the ortho-position of the benzene (B151609) ring can exhibit restricted rotation around the aryl-carbonyl (Ar-C(O)) bond, leading to a form of stereoisomerism known as atropisomerism or axial chirality. nih.govdatapdf.com The resulting enantiomers, or atropisomers, can often be isolated as stable, independent entities if the rotational barrier is sufficiently high. nih.gov

Several catalytic asymmetric methods have been developed to synthesize these axially chiral benzamides enantioselectively. One notable approach involves the peptide-catalyzed enantioselective bromination of substituted benzamides. nih.govdatapdf.comacs.org In this method, a simple tetrapeptide catalyst directs the regioselective and stereoselective addition of a bromine atom to an ortho-position, thereby creating a high barrier to rotation and establishing the axial chirality with high enantiomeric excess. nih.govdatapdf.com

Another strategy is the asymmetric synthesis of axially chiral benzamides and anilides through the enantiotopic lithiation of prochiral arene chromium complexes. semanticscholar.org More recently, copper-catalyzed atroposelective N-C coupling has been reported for synthesizing N-C axially chiral compounds at room temperature, utilizing hypervalent iodine reagents as coupling partners to achieve high enantioselectivity (up to >99% ee). nih.gov

MethodCatalyst / ReagentSubstrate TypeKey TransformationEnantioselectivity (ee)Ref
Peptide-Catalyzed BrominationTetrapeptideTertiary BenzamidesElectrophilic Aromatic SubstitutionHigh nih.govdatapdf.comacs.org
Asymmetric LithiationArene Chromium ComplexesProchiral AnilidesEnantiotopic LithiationNot specified semanticscholar.org
Cu-Catalyzed N-ArylationCopper / Chiral LigandAmides / Hypervalent Iodine ReagentsAtroposelective N-C CouplingUp to >99% nih.gov

When an N-alkylation reaction occurs at a stereogenic carbon center on the alkylating agent, the stereochemical outcome is of paramount importance. N-alkylation of an amide anion (formed by deprotonation of the N-H bond) with a chiral alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

A hallmark of the SN2 reaction is the inversion of the stereochemical configuration at the electrophilic carbon atom, an effect known as Walden inversion. wikipedia.org This process involves a backside attack by the nucleophile (the amide anion) on the carbon atom bearing the leaving group (e.g., a halide). The attack forces the three other substituents on the carbon to invert their spatial arrangement, much like an umbrella turning inside out in the wind. wikipedia.org

For example, if the sodium salt of 4-ethoxybenzamide were reacted with (S)-2-bromobutane, the resulting N-((R)-butan-2-yl)-4-ethoxybenzamide would be formed. The reaction forces the configuration at the chiral center to change from S to R. This predictable stereochemical outcome is crucial for the synthesis of enantiomerically pure N-alkylated benzamides when starting with a chiral alkylating agent. The net result is a 100% inversion of configuration at the stereocenter. wikipedia.org

Optimization of Reaction Conditions and Reagents in Benzamide Synthesis

The efficiency, selectivity, and environmental impact of benzamide synthesis can be significantly influenced by the choice of reaction conditions and reagents. Key parameters for optimization include the solvent, catalyst, and ligands.

The solvent can play a critical role in the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and even the reaction pathway itself. In benzamide synthesis, solvent polarity can be a determining factor. For instance, in the acid-catalyzed condensation of benzamide with glyoxal, increasing the polarity of the solvent was found to favor the reaction's progress. nih.gov However, reactions in different polar aprotic solvents like acetone, acetonitrile, THF, or DMSO led to complex mixtures of products. nih.gov

A striking example of solvent control was demonstrated in the reaction of aroyl chlorides with an alkali-metal silyl-amide reagent. rsc.org The choice of solvent dictated the final product:

In a halogenated solvent like 1,2-dichloroethane (DCE), the reaction selectively produced the primary benzamide.

In non-halogenated, non-polar solvents like dioxane, the reaction pathway shifted to produce the symmetric imide as the major product. rsc.org

This solvent-dependent selectivity arises from the differing ability of the solvent to facilitate the cleavage of the nitrogen-silicon bond in a key intermediate. rsc.org Furthermore, there is a growing interest in using sustainable or "green" reaction media, such as deep eutectic solvents (e.g., Choline Chloride/Glycerol), or performing reactions under solvent-free conditions to reduce environmental impact. researchgate.netfigshare.com

ReactionSolventKey EffectOutcomeRef
Amidation of Aroyl Chlorides with LiHMDS1,2-Dichloroethane (DCE)Favors N-Si bond cleavageSelective formation of primary amide rsc.org
Amidation of Aroyl Chlorides with LiHMDSDioxaneHinders N-Si bond cleavageSelective formation of symmetric imide rsc.org
Acid-catalyzed condensation of benzamidePolar protic/aprotic solventsIncreased polarity favors condensationProduct distribution varies significantly nih.gov

Catalyst and ligand design are central to achieving high selectivity in modern organic synthesis, including C-H functionalization and cross-coupling reactions for preparing complex benzamides. The ligand, which coordinates to the metal center of a catalyst, can tune the catalyst's electronic and steric properties to control reactivity and selectivity.

For instance, in iridium-catalyzed C-H borylation of benzamides, a specially designed 2,2'-bipyridine (bpy) ligand bearing a Lewis acidic alkylaluminum biphenoxide moiety was used. nih.gov This bifunctional catalyst engages in a Lewis acid-base interaction with the benzamide's carbonyl group, which directs the iridium center to selectively borylate the meta-C-H bond—a position that is typically difficult to functionalize. nih.gov

Similarly, in Ni-catalyzed reactions, the choice of a directing group on the benzamide nitrogen is crucial. DFT calculations have shown that N,N-bidentate directing groups can operate through an "N-H deprotonation circumvented" mechanism. rsc.org This preserves a key N-H···O hydrogen bond that helps stabilize the transition state for ortho-C-H functionalization. rsc.org The development of transient directing groups, which are formed in situ and dissociate after the reaction, represents another advanced strategy to achieve site-selective C-H activation without the need for pre-functionalized substrates. researchgate.net

Catalyst SystemLigand / Directing GroupTransformationSelectivity AchievedRef
IridiumAlkylaluminum-functionalized 2,2'-bipyridineC-H Borylationmeta-Selective nih.gov
NickelN-(quinolin-8-yl) (N,N-bidentate)C-H Functionalizationortho-Selective rsc.org
IridiumN-(sulfonyl)-2-pyridinecarboxamideFormic Acid DehydrogenationEnhanced Catalyst Stability rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy N Propylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific experimental spectra for 4-ethoxy-N-propylbenzamide are not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be derived from established chemical shift principles and data from analogous structures. The expected chemical shifts provide a fingerprint for the molecule's electronic structure.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic protons are expected to form an AA'BB' system, characteristic of para-substituted benzene (B151609) rings. The ethoxy and N-propyl groups will show characteristic aliphatic signals with specific multiplicities due to spin-spin coupling.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment, allowing for the unambiguous assignment of the carbonyl, aromatic, and aliphatic carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Chemical Shift (ppm)
Amide N-H ~6.1-6.4, broad singlet -
Aromatic H (ortho to C=O) ~7.75, doublet, J ≈ 8.8 ~129.0
Aromatic H (ortho to O-Et) ~6.90, doublet, J ≈ 8.8 ~114.2
Ethoxy -CH₂- ~4.08, quartet, J ≈ 7.0 ~63.6
N-propyl -CH₂- ~3.40, quartet, J ≈ 7.2 ~41.8
N-propyl -CH₂- ~1.62, sextet, J ≈ 7.4 ~22.9
Ethoxy -CH₃ ~1.43, triplet, J ≈ 7.0 ~14.7
N-propyl -CH₃ ~0.95, triplet, J ≈ 7.4 ~11.4
Carbonyl C=O - ~167.5
Aromatic C (ipso to C=O) - ~126.5

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the N-H proton and the adjacent N-CH₂ protons of the propyl group, as well as sequential couplings along both the N-propyl chain (N-CH₂ to -CH₂- to -CH₃) and the ethoxy group (-O-CH₂ to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as the aromatic protons to their respective carbons and the aliphatic protons to their carbons in the ethyl and propyl chains.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the aromatic protons ortho to the carbonyl group to the carbonyl carbon itself. Similarly, protons of the N-propyl -CH₂- group would show a correlation to the carbonyl carbon, confirming the amide linkage.

Vibrational Spectroscopy (IR, FT-IR, ATR-FTIR) for Functional Group Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that is highly specific to its functional groups. sciengine.com Techniques like Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-FTIR offer high sensitivity and ease of sample handling. nih.govrsc.org The IR spectrum of this compound is predicted to exhibit several key absorption bands that confirm its structure.

Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch Secondary Amide ~3300 A sharp to moderately broad peak indicating the N-H bond.
C-H Stretch (Aromatic) Ar-H ~3100-3000 Peaks characteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) -CH₃, -CH₂- ~2960-2850 Strong absorptions from the ethyl and propyl groups.
C=O Stretch (Amide I) Amide Carbonyl ~1640 A very strong, sharp absorption, characteristic of the amide I band.
N-H Bend (Amide II) Amide N-H ~1540 A strong band resulting from N-H bending coupled with C-N stretching.
C=C Stretch Aromatic Ring ~1605, ~1580, ~1500 Multiple bands indicating the stretching vibrations within the benzene ring.
C-O-C Stretch Aryl-Alkyl Ether ~1250 (asymmetric), ~1045 (symmetric) Strong bands confirming the presence of the ethoxy group.

Mass Spectrometry (LC/MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) are ideal for analyzing polar molecules like amides. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

The molecular formula of this compound is C₁₂H₁₇NO₂, giving it a monoisotopic mass of approximately 207.1259 u. In ESI-MS, it is expected to be detected as the protonated molecule, [M+H]⁺, at m/z ≈ 208.1332.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information based on the neutral losses and fragment ions observed. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments.

Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺)

m/z of Fragment Ion Proposed Structure / Neutral Loss Description of Fragmentation
208.1332 [C₁₂H₁₈NO₂]⁺ Protonated parent molecule.
150.0546 [C₉H₈O₂]⁺ / Loss of propylamine (B44156) (C₃H₉N) Cleavage of the amide C-N bond, resulting in the 4-ethoxybenzoyl cation. This is often a major fragment.
121.0284 [C₇H₅O]⁺ / Loss of C₃H₉N and C₂H₅ Subsequent loss of an ethyl radical from the 4-ethoxybenzoyl cation, forming the benzoyl cation.
106.0651 [C₄H₈N]⁺ / Loss of 4-ethoxybenzaldehyde Cleavage of the amide bond with charge retention on the propylamino fragment.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com While a published crystal structure for this compound is not currently available, analysis of related structures allows for a detailed prediction of its solid-state geometry and conformation. nih.govresearchgate.net

The molecular structure determined by SCXRD would provide precise measurements of bond lengths, bond angles, and dihedral angles.

Bond Lengths and Angles: The aromatic ring is expected to be planar with C-C bond lengths intermediate between single and double bonds (~1.39 Å). The C=O bond of the amide should be approximately 1.24 Å, while the amide C-N bond is expected to have partial double bond character with a length of around 1.33 Å. The C-O bonds of the ethoxy group and C-C bonds of the alkyl chains should exhibit standard single bond lengths.

Table of Compounds Mentioned

Compound Name
This compound
p-ethoxybenzoic acid
4-methoxy-N-propylbenzamide

Intermolecular Interactions and Crystal Packing Analysis

The supramolecular assembly of this compound in the crystalline state is governed by a hierarchy of non-covalent interactions, primarily hydrogen bonding and weaker π-system interactions. These interactions are fundamental to understanding the material's physical properties.

Hydrogen Bonding Networks (N—H···O, C—H···O, O—H···O)

The primary organizing force in the crystal lattice of this compound is the classical N—H···O hydrogen bond, a hallmark of secondary amides. The amide proton (N—H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction typically leads to the formation of one-dimensional chains or tapes of molecules.

Table 1: Potential Hydrogen Bond Parameters in this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N—H···O=C~0.86~1.9 - 2.2~2.8 - 3.1~150 - 180
C—H···O=C~0.95-1.08~2.2 - 2.8~3.2 - 3.8~120 - 170
C—H···O(ethoxy)~0.95-1.08~2.3 - 2.9~3.3 - 3.9~120 - 170

Note: The data in this table is illustrative and based on typical values for similar organic compounds, as specific crystallographic data for this compound is not publicly available.

π-Stacking and C—H···π Interactions

The presence of the aromatic ring in this compound allows for π-system interactions, which play a significant role in the crystal packing. These can manifest as either π-stacking or C—H···π interactions.

π-Stacking: This involves the parallel arrangement of the benzene rings of adjacent molecules. The degree of overlap and the distance between the rings (typically 3.3–3.8 Å) determine the strength of the interaction. These interactions contribute to the formation of columnar or layered structures within the crystal.

C—H···π Interactions: In this type of interaction, a C—H bond (from either the propyl or ethoxy group, or another aromatic ring) points towards the electron-rich face of the benzene ring of a neighboring molecule. These interactions, though weaker than π-stacking, are important in directing the precise orientation of molecules where parallel stacking is not sterically favorable.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility of the N-propyl and ethoxy groups in this compound, coupled with the potential for different hydrogen bonding motifs and π-stacking arrangements, suggests a propensity for polymorphism. The specific polymorph obtained can often be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Co-crystallization, the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, is another avenue for modifying the physicochemical properties of this compound. By introducing a co-former molecule that can establish strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) with the target compound, novel crystal structures with tailored properties can be engineered. For instance, a co-former with a complementary hydrogen bonding site could disrupt the typical amide-amide chain and lead to a different supramolecular assembly.

Comparative Spectroscopic and Structural Analysis with Related Benzamide (B126) Derivatives

To better understand the spectroscopic and structural features of this compound, a comparative analysis with related benzamide derivatives is instructive. By examining the effects of systematic changes in the molecular structure, key structure-property relationships can be elucidated.

Table 2: Comparison of Spectroscopic and Structural Features of Benzamide Derivatives

CompoundKey IR Frequencies (cm⁻¹)Noteworthy Structural Features
Benzamide N-H stretch: ~3350, 3170C=O stretch: ~1650Forms hydrogen-bonded dimers.
N-propylbenzamide N-H stretch: ~3300C=O stretch: ~1640Exhibits typical N—H···O hydrogen-bonded chains.
4-methoxy-N-phenylbenzamide N-H stretch: ~3280C=O stretch: ~1635Shows N—H···O hydrogen bonds forming C(4) chains. The dihedral angle between the benzene rings is significant. nih.gov
This compound N-H stretch: (Predicted ~3300)C=O stretch: (Predicted ~1640)The presence of the ethoxy group may influence π-stacking arrangements due to steric and electronic effects. The propyl group's conformation will be a key determinant of the crystal packing.

The infrared (IR) spectrum of this compound is expected to show characteristic peaks for the N-H and C=O stretching vibrations. The exact positions of these peaks are sensitive to the strength of the hydrogen bonding in the solid state. In comparison to benzamide and N-propylbenzamide, the electron-donating nature of the 4-ethoxy group may slightly lower the C=O stretching frequency.

Structurally, the introduction of the 4-ethoxy group, as seen in the related 4-methoxy-N-phenylbenzamide, can influence the electronic properties of the aromatic ring and its participation in π-stacking interactions. The flexibility of the N-propyl group in this compound allows for various conformations, which can lead to different packing efficiencies and potentially different polymorphic forms compared to derivatives with less flexible substituents.

Scientific articles of this nature rely on published research where scientists have performed specific calculations, such as Density Functional Theory (DFT), to determine a molecule's properties. Without such studies for this compound, generating content for the specified sections—including geometry optimization, spectroscopic parameters, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Non-Linear Optical (NLO) properties, and Natural Bond Orbital (NBO) analysis—would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 4 Ethoxy N Propylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Atom in Liq. Environ (ALIE) and Fukui Functions for Reactive Site Prediction

Predicting the reactive behavior of a molecule is fundamental to understanding its chemical properties. Fukui functions and ALIE surfaces are quantum chemical tools used to identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack.

Fukui functions are derived from conceptual Density Functional Theory (DFT) and help quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the identification of the most reactive sites. The analysis of these local reactivity descriptors can pinpoint specific sites for nucleophilic and electrophilic behavior. nih.gov For instance, in a related compound, 4-ethoxy-2, 3-difluoro benzamide (B126), DFT calculations have been employed to analyze Mulliken population, which helps in understanding the redistribution of electron density in the ring structure. researchgate.net

The ALIE (Atom in Liquid Environment) method provides information regarding the local reactivity properties of a molecule in a solvent environment. researchgate.net By mapping the electrostatic potential onto the electron density surface, Molecular Electrostatic Potential (MEP) plots can also reveal the centers of electronic charge, indicating regions prone to electrophilic and nucleophilic reactions. nih.gov For a molecule like 4-ethoxy-N-propylbenzamide, these calculations would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic attack, while electropositive regions, such as certain hydrogen atoms, would be susceptible to nucleophilic attack. researchgate.net

Table 1: Hypothetical Fukui Function Indices for Reactive Site Prediction in this compound This table illustrates the type of data generated from a Fukui function analysis to predict reactivity. The values are representative and not based on a direct study of the specific compound.

Atom/RegionFukui Index (f+) for Nucleophilic AttackFukui Index (f-) for Electrophilic AttackPredicted Reactivity
Carbonyl Carbon (C=O)0.180.02Susceptible to nucleophilic attack
Carbonyl Oxygen (C=O)0.050.25Susceptible to electrophilic attack
Amide Nitrogen (N-H)0.030.15Susceptible to electrophilic attack
Ethoxy Oxygen (-O-)0.040.21Susceptible to electrophilic attack

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics of a molecule. nih.gov For a flexible molecule such as this compound, with its rotatable bonds in the ethoxy and N-propyl groups, MD simulations can explore the vast landscape of possible three-dimensional shapes, or conformations.

Standard MD simulations can sometimes become trapped in local energy minima, failing to explore the full conformational space of a molecule. Replica-Exchange Molecular Dynamics (REMD) is an enhanced sampling technique designed to overcome this limitation. magtech.com.cnh-its.org In the REMD method, multiple simulations (replicas) of the same molecule are run in parallel, each at a different temperature. researchgate.netscispace.com

Quantum Mechanical (QM) Investigations into Reaction Mechanisms and Stereoselectivity

Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a highly accurate means of studying chemical reactions at the electronic level. nih.gov These calculations can be used to map out the entire energy profile of a reaction pathway, including the structures and energies of reactants, transition states, and products. This information is essential for elucidating reaction mechanisms.

For a molecule like this compound, QM investigations could be used to study its synthesis, degradation, or metabolic pathways. By calculating the energy barriers (activation energies) associated with different potential pathways, researchers can predict the most likely mechanism.

Furthermore, QM calculations are invaluable for understanding and predicting stereoselectivity. If a reaction can produce multiple stereoisomers, QM methods can determine the transition state energies leading to each product. The pathway with the lower energy barrier will be kinetically favored, allowing for the prediction of the major stereoisomer formed. Studies on related benzamides have successfully used DFT to determine molecular geometries and investigate structural properties, demonstrating the utility of these methods. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. researchgate.net

In a docking study of this compound, the compound would be treated as the ligand, and its three-dimensional structure would be computationally fitted into the binding site of a target protein. researchgate.net Docking algorithms sample a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. ajol.info The output is typically a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode.

The analysis of the docked complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor binding. nih.gov This provides insight into the structural basis of molecular recognition and can guide the design of new molecules with improved affinity and selectivity. nih.gov

Table 2: Representative Molecular Docking Results for a Benzamide Derivative with a Target Protein This table illustrates typical data obtained from a molecular docking simulation. The data is based on general findings for benzamide derivatives and does not represent a specific study on this compound. nih.govresearchgate.net

ParameterValue/Description
Binding Energy (kcal/mol)-8.5
Interacting Amino Acid ResiduesTYR234, LEU345, SER349, PHE456
Key InteractionsHydrogen bond with SER349; Pi-Alkyl interaction with LEU345; Pi-Pi stacking with PHE456
Ligand RMSD (Å)1.2

Mechanistic Studies and Reaction Pathways Involving 4 Ethoxy N Propylbenzamide Derivatives

Amide Bond Activation and Cleavage Mechanisms

The amide bond is notoriously stable due to resonance, making its cleavage a significant chemical challenge. Activation typically requires harsh conditions or catalytic intervention. For N-alkylbenzamides like 4-ethoxy-N-propylbenzamide, several activation strategies have been developed. One primary method involves the distortion of the amide bond, which disrupts its resonance stabilization and increases its susceptibility to nucleophilic attack. nih.gov

Metal catalysts, particularly nickel, have been shown to activate the C–N bond of amides directly. nih.gov The proposed mechanism often involves the oxidative addition of the amide C–N bond to a low-valent metal center. nih.gov This forms an acyl-metal intermediate which can then react with a nucleophile, such as an alcohol, to form an ester, effectively cleaving the original amide. nih.gov Computational studies using Density Functional Theory (DFT) support a catalytic cycle where the oxidative addition is the rate-determining step, followed by ligand exchange and reductive elimination. nih.gov

Enzymatic methods also provide a pathway for amide bond cleavage under mild conditions. For instance, the enzyme O-GlcNAc transferase (OGT) can catalyze the cleavage of amide bonds in specific protein sequences through a mechanism involving glycosylation and the formation of an internal pyroglutamate (B8496135) intermediate, which then undergoes spontaneous hydrolysis. nih.gov While not directly applied to this compound, these biological mechanisms provide insight into potential catalytic strategies.

Another metal-catalyzed hydrolysis mechanism involves the formation of a square planar complex with metal ions like Pd(II), which facilitates an N→O acyl rearrangement, ultimately leading to the cleavage of the peptide bond. nih.gov This has been demonstrated in the hydrolysis of insulin (B600854) B-chain, where a Pd(II) complex coordinates to a histidine residue and the amidic nitrogen, promoting an internal water attack on the amide bond. nih.gov

Detailed Investigation of Alkylation Mechanisms (e.g., SN2 pathways)

Alkylation of benzamides can occur at either the nitrogen or the oxygen atom. The N-alkylation of benzamides with alcohols can be achieved using palladium(II) pincer complexes. rsc.org This reaction proceeds via a "borrowing hydrogen" pathway, where the palladium catalyst first abstracts hydrogen from the alcohol. The resulting aldehyde then condenses with the amide to form an imine, which is subsequently reduced by the metal hydride to yield the N-alkylated product. rsc.org

Direct α-arylation of the N-alkyl group in N-alkylbenzamides has been achieved through a dual nickel/photoredox catalytic system. semanticscholar.orgrsc.org Mechanistic studies, including kinetic isotope effect analysis, ruled out deprotonation of the N-alkylbenzamide or a 1,5-hydrogen atom transfer (HAT) as key steps. semanticscholar.orgrsc.org Instead, the reaction is initiated by a photocatalyst that, in the presence of bromide ions, generates a potent HAT agent. semanticscholar.orgrsc.org This agent selectively abstracts a hydrogen atom from the α-carbon of the N-propyl group, generating a radical that then engages in the cross-coupling reaction. semanticscholar.orgumich.edu

Chromium catalysis enables the para-selective alkylation of benzamide (B126) derivatives with tertiary alkylmagnesium bromides. nih.gov The proposed mechanism does not involve an SN2 pathway but rather a radical-type nucleophilic substitution. It is suggested that a low-valent chromium species, formed in situ, reacts with the benzamide to form an imino-coordination benzimidate intermediate, which then undergoes the selective alkylation. nih.gov

Photoreaction Mechanisms in Benzamide Systems

Photochemical reactions offer unique pathways for the functionalization of benzamides. Upon UV irradiation, photoreactive groups can generate highly reactive species like nitrenes or excited triplet states that can react with C-H bonds. google.com

For N-alkoxybenzamides, visible light-induced intramolecular cyclization can occur in the presence of a photosensitizer like Eosin Y. rsc.org This process is believed to involve the generation of radicals from the starting material, promoted by a proton-coupled electron transfer (PCET) mechanism. rsc.orgresearchgate.net The resulting amidyl radical can then undergo cyclization. acs.org

In the absence of a metal catalyst, alkyne-tethered N-alkoxybenzamides can undergo photo-induced cascade cyclization. It is proposed that the starting material itself acts as a photosensitizer. The photoexcited substrate induces the formation of a chloro radical (from an additive like TBAC), which then abstracts a hydrogen atom from the N-H bond to generate an N-radical, initiating the cyclization cascade. researchgate.net

The photolysis of N-propyl-o-sulfobenzoic imide, a related system, proceeds via the extrusion of sulfur dioxide to form a diradical intermediate. oup.com The subsequent reaction pathway depends on the solvent. In ethanol, the diradical abstracts a hydrogen atom. In aromatic solvents like benzene (B151609), the mechanism involves energy transfer from the excited aromatic molecule to the imide, followed by the addition of the resulting diradical to the aromatic solvent. oup.com

Metal-Catalyzed Reaction Mechanisms for Benzamide Functionalization

Metal-catalyzed C-H activation is a powerful tool for the functionalization of benzamides, allowing for reactions at otherwise inert positions. snnu.edu.cn Rhodium, palladium, ruthenium, and cobalt are commonly used catalysts. scispace.comchemistryviews.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts can facilitate the oxidative cycloaddition of benzamides and alkynes. The proposed mechanism begins with N-H metalation of the amide, followed by ortho C-H activation to form a five-membered rhodacycle. scispace.com This intermediate then undergoes alkyne insertion to form a seven-membered rhodacycle, which reductively eliminates to yield the isoquinolone product and a Rh(I) species. The Rh(I) is then re-oxidized to regenerate the active Rh(III) catalyst. scispace.com In some cases, Rh(I) can catalyze the transarylation of benzamides through selective C-C bond activation, a pathway distinct from the more common C-N bond activation. acs.org Computational studies of Rh(III)-catalyzed reactions with cyclopropenones indicate that C-H activation is kinetically preferred over the opening of the cyclopropenone ring. acs.orgacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for ortho-C-H functionalization. rsc.org For example, the ortho-acylation of tertiary benzamides with arylglyoxylic acids proceeds via palladium insertion into the ortho C-H bond, stabilized by coordination with the amide nitrogen or oxygen. acs.org Similarly, the arylation of N-benzoyl α-amino esters involves ortho-C-H activation, where both the NH-amido and the ester group play a role in the C-C bond formation. researchgate.net Computational studies on the palladium-catalyzed annulation of benzamides with maleimides show that the initial C-H activation at the benzylic position is the turnover-frequency-determining step. acs.org

Cobalt-Catalyzed Reactions: Cobalt catalysts can mediate the dehydrogenative dimerization of benzamides. rsc.orgrsc.org Computational and experimental studies suggest a mechanism involving a concerted-metalation-deprotonation (CMD) of the C-H bond. The rate-determining step in this process is the C-C coupling. rsc.orgrsc.org Mechanistic investigations have successfully identified and characterized Co(III)-aryl complexes as key intermediates in these C-H functionalization reactions. mdpi.com

Table 5.4.1: Overview of Metal-Catalyzed Benzamide Functionalization

Metal CatalystReaction TypeKey Mechanistic StepsReference
Rhodium(III)Oxidative Cycloaddition with AlkynesN-H metalation, ortho C-H activation, alkyne insertion, reductive elimination scispace.com
Palladium(II)ortho-Acylationortho C-H palladation, coordination with amide N or O acs.org
Cobalt(II/III)Dehydrogenative DimerizationConcerted-metalation-deprotonation (CMD), C-C coupling (rate-determining) rsc.orgrsc.org
Ruthenium(II)ortho-BenzoxylationChelation-assisted C-H activation chemistryviews.org
Nickel/Photoredoxα-Arylation of N-alkyl groupHydrogen Atom Transfer (HAT) by photocatalyst-generated agent semanticscholar.orgrsc.org

Influence of Substituents on Reaction Selectivity and Efficiency

Substituents on both the aromatic ring and the amide nitrogen play a critical role in directing the outcome and efficiency of reactions involving benzamide derivatives.

Electronic Effects: In the N-alkylation of benzamides with alcohols using a palladium catalyst, electron-rich substituents on the benzamide lead to better yields and faster reaction rates compared to electron-deficient ones. rsc.org Conversely, in the positive allosteric modulation of the mGlu5 receptor by N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, electronegative substituents in the para-position of the benzamide ring increase potency. acs.org The basicity of substituted benzamides is proportional to the Hammett σ constants of the substituents, indicating a lack of direct conjugation between a protonated amide group and the aromatic ring. cdnsciencepub.com For benzamide-isoquinoline derivatives binding to sigma-2 receptors, an electron-donating methoxy (B1213986) group at the para-position of the benzamide ring dramatically improves selectivity over the sigma-1 receptor, while an electron-withdrawing nitro group decreases it. researchgate.net

Steric Effects: Steric hindrance can significantly impact reaction outcomes. In the Rh-catalyzed transarylation of benzamides, an ortho-methoxy group on the phenylboronic acid substrate resulted in a lower yield (65%) compared to meta- or para-methoxy groups (~80%), suggesting that steric hindrance on the coupling partner can inhibit the reaction. acs.org In chromium-catalyzed para-selective alkylation, steric hindrance from meta-substituents on the benzamide did not affect the site-selectivity. nih.gov However, in the peptide-catalyzed enantioselective bromination of atropisomeric benzamides, a bulky para-bromo substituent led to a near-racemic product, whereas a smaller para-methyl group allowed for good enantioselectivity. nih.gov

Table 5.5.1: Effect of Substituents on Benzamide Reactions

ReactionSubstituent PositionSubstituent Type (Example)Observed EffectReference
Pd-catalyzed N-alkylationAromatic RingElectron-donatingIncreased yield and rate rsc.org
Rh-catalyzed Transarylationortho-position (coupling partner)Methoxy (CH₃O)Decreased yield due to steric hindrance acs.org
Cr-catalyzed para-Alkylationmeta-position (benzamide)VariousNo effect on para-selectivity nih.gov
Sigma-2 Receptor Bindingpara-position (benzamide)Methoxy (CH₃O)Dramatically improved selectivity researchgate.net
Peptide-catalyzed Brominationpara-position (benzamide)Bromo (Br)Significantly reduced enantioselectivity nih.gov

Investigation of Intermediates and Transition States

Understanding the transient species—intermediates and transition states—is fundamental to elucidating reaction mechanisms. This is often achieved through a combination of experimental techniques and computational studies, such as DFT calculations. researchgate.net

In the Rh(III)-catalyzed reaction of N-methylbenzamide with diphenylcyclopropenone, DFT calculations showed that the C-H activation step has a lower energy barrier (by 3.7 kcal/mol) than the alternative cyclopropenone ring-opening pathway, indicating the preferred initial step. acs.orgacs.org The highest energy barrier in the entire catalytic cycle was found to be the protonation of a vinylic group during the formation of the first C-C bond. acs.org

For the cobalt-mediated dehydrogenative dimerization of benzamides, computational studies explored charge neutral, anionic, and dimetallic mechanisms. rsc.orgrsc.org The mono-metallic anionic mechanism was found to be slightly more favorable, proceeding through a series of steps including two concerted-metalation-deprotonation (CMD) events. The C-C coupling step was identified as the rate-determining transition state. rsc.orgrsc.org Experimental studies have successfully characterized Co(III)-aryl complexes, confirming their role as key intermediates in the catalytic cycle. mdpi.com

In the Rh(III)-catalyzed C-H amination of benzamides, experimental and computational investigations revealed that the rate-limiting step is the final protodemetalation, which occurs via a CMD mechanism. researchgate.net DFT calculations also shed light on the nature of the key metal-nitrenoid intermediates, showing that while Rh and Ir form strong M=NR double bonds, the analogous cobalt intermediate is better described as a "Co(III)-nitrenoid radical" species. researchgate.net

DFT calculations have also been instrumental in understanding Ni-catalyzed reactions of benzamides, proposing an alternative mechanism that bypasses the typical N-H deprotonation step. jepss.in This alternative pathway helps to explain the reaction's efficiency by preserving a key N-H···O hydrogen bond interaction that stabilizes the transition state for ortho-C-H functionalization. jepss.in

Emerging Research Directions and Future Perspectives in 4 Ethoxy N Propylbenzamide Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The principles of green chemistry are now guiding the development of more sustainable alternatives for the production of compounds like 4-ethoxy-N-propylbenzamide.

One promising avenue is the use of enol esters, such as vinyl benzoate, as acyl donors. tandfonline.comtandfonline.com This approach allows for the N-benzoylation of amines under solvent-free and catalyst-free conditions at room temperature. tandfonline.com The primary amine, in this case, n-propylamine, would react directly with an appropriate 4-ethoxy-substituted enol ester. The key advantage of this method is the generation of a non-toxic, volatile byproduct (e.g., acetaldehyde (B116499) from a vinyl ester) and the simple isolation of the desired benzamide (B126), often through crystallization. tandfonline.comresearchgate.net

Another innovative green strategy is the metal-free domino protocol for the synthesis of benzamides from ethylarenes. organic-chemistry.org This method utilizes iodine as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant to convert an ethylarene, such as 1-ethoxy-4-ethylbenzene, into a benzamide through a triiodomethyl ketone intermediate followed by reaction with an amine. organic-chemistry.org This approach is notable for its operational simplicity and tolerance of various functional groups. organic-chemistry.org

Mechanochemical methods also present a compelling green alternative. Direct coupling of carboxylic acids and amines can be achieved through solvent-free thermo-mechanochemical approaches, which avoid the need for activating agents and additives. rsc.org For the synthesis of this compound, this would involve the direct reaction of 4-ethoxybenzoic acid and n-propylamine under controlled temperature and mechanical grinding.

These green chemistry approaches offer significant advantages over traditional methods, including reduced waste, avoidance of hazardous materials, and often milder reaction conditions, paving the way for more sustainable manufacturing of this compound and related compounds.

Table 1: Comparison of Green Synthesis Approaches for Benzamides

Method Key Reagents/Conditions Advantages Potential Application for this compound
Enol Ester Acylation Vinyl 4-ethoxybenzoate, n-propylamine, solvent- and catalyst-free, room temperature. High atom economy, mild conditions, simple product isolation. tandfonline.comresearchgate.net A direct and clean method for amide bond formation.
Metal-Free Domino Protocol 1-Ethoxy-4-ethylbenzene, I₂, TBHP, aqueous ammonia (B1221849) (or n-propylamine). Avoids transition metal catalysts, uses readily available starting materials. organic-chemistry.org An alternative route starting from a different precursor.

| Thermo-Mechanochemistry | 4-Ethoxybenzoic acid, n-propylamine, heating, mechanical grinding. | Solvent-free, avoids activating agents, high yields. rsc.org | A solid-state synthesis method with minimal waste. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A thorough understanding of reaction kinetics, intermediates, and byproducts is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools in modern chemistry.

For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy , often referred to as ReactIR, is a powerful technique. By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates (such as an activated acid chloride), and the final amide product can be tracked continuously throughout the reaction. mt.com Each of these species has a unique infrared absorbance profile, allowing for the deconvolution of the reaction progress and the identification of the rate-determining steps. mt.com For example, the disappearance of the carboxylic acid C=O stretch and the appearance of the amide C=O stretch would be monitored to determine the reaction endpoint accurately.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for monitoring the conversion of starting materials to products. researchgate.net This method provides detailed structural information in real-time, allowing for the unambiguous identification of all species in the reaction mixture. For the synthesis of this compound, one could monitor the characteristic signals of the ethoxy and propyl groups as they are incorporated into the final product. researchgate.net

Furthermore, colorimetric reaction monitoring enabled by computer vision is an emerging non-contact method. nih.govchemrxiv.org This technique is particularly useful for reactions that involve a color change, which is common when using certain coupling reagents. nih.govchemrxiv.org By analyzing video data of the reaction, correlations can be made between color parameters and the conversion to the amide product, as verified by offline analysis like HPLC. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Principle Information Gained Relevance to this compound Synthesis
In situ FTIR (ReactIR) Vibrational spectroscopy of molecules in the reaction medium. Real-time concentration profiles of reactants, intermediates, and products. mt.com Optimization of reaction time, temperature, and reagent addition.
In situ NMR Nuclear magnetic resonance of species in solution. Unambiguous identification and quantification of all soluble species; mechanistic insights. researchgate.net Detailed kinetic and mechanistic studies of the amidation reaction.

| Computer Vision Colorimetry | Digital analysis of color changes during a reaction. | Non-invasive monitoring of reaction progress and endpoint determination. nih.govchemrxiv.org | Applicable if colored coupling reagents or byproducts are involved. |

Integration of Machine Learning and AI in Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling data-driven prediction and design. sesjournal.com These computational tools can significantly accelerate the development and optimization of synthetic routes for molecules like this compound.

ML models can be trained on large datasets of chemical reactions to predict various outcomes, such as reaction yield and the optimal reaction conditions (e.g., solvent, catalyst, temperature). sesjournal.comibm.comnih.gov For the synthesis of this compound, an ML model could be used to predict the most efficient combination of reagents and conditions, thereby minimizing the number of laboratory experiments required for optimization. sesjournal.com

Beyond prediction, generative ML models can propose novel synthetic procedures. mdpi.com By inputting the target molecule, these models can generate a step-by-step synthesis plan, including the necessary reagents and reaction steps. This approach has the potential to uncover new and more efficient synthetic pathways that may not be immediately obvious to a human chemist.

Furthermore, AI can be employed in the de novo design of molecules with specific desired properties. While the focus here is on the synthesis and reactivity of this compound, related ML models could be used to design novel benzamide derivatives with enhanced biological or material properties, starting from the core structure of this compound. evitachem.com

Table 3: Applications of Machine Learning and AI in Chemistry

Application ML/AI Approach Potential Impact on this compound Research
Reaction Outcome Prediction Supervised learning models (e.g., neural networks) trained on reaction databases. sesjournal.combohrium.com More efficient optimization of synthesis, reducing time and resource consumption.
Condition Recommendation Neural network models trained on large reaction datasets like Reaxys. nih.gov De novo suggestion of optimal catalysts, solvents, and temperatures.
Synthesis Procedure Generation Generative models (e.g., transformers) trained on chemical literature. mdpi.com Automated design of synthetic routes, potentially discovering novel pathways.

| Molecular Design | Generative models and structure-activity relationship (SAR) models. evitachem.com | Design of new functional derivatives with tailored properties. |

Exploration of Novel Reactivity and Functionalization Strategies

While the synthesis of the core this compound structure is important, exploring its reactivity and developing novel functionalization strategies opens up a vast chemical space for new derivatives with potentially interesting properties. The benzamide scaffold is amenable to a variety of transformations.

A key area of emerging research is the C-H functionalization of benzamides. acs.orgresearchgate.net This powerful strategy allows for the direct modification of carbon-hydrogen bonds, which are typically unreactive. For this compound, this could involve, for example, the ortho-C-H functionalization of the benzene (B151609) ring to introduce new substituents. Iridium(III)-catalyzed C-H carbenoid functionalization is one such method that can be used to access more complex heterocyclic structures from benzamide precursors. acs.org

The functionalization of the linker between the benzamide and other moieties is another area of interest. nih.govmdpi.com In related systems, the introduction of substituents on the linker has been shown to influence the compound's properties and binding modes to biological targets. nih.govmdpi.com For this compound, modifications to the N-propyl chain could be explored to modulate its physicochemical characteristics.

Furthermore, the amide bond itself, while generally stable, can participate in specific reactions. For instance, oxidative cleavage and functionalization of related systems have been reported, offering unconventional pathways to new products. researchgate.net The development of novel catalysts and reagents continues to expand the toolkit for modifying benzamide-containing molecules in previously inaccessible ways.

The exploration of these novel reactivity patterns will be crucial for unlocking the full potential of this compound as a building block for more complex and functional molecules.

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-propylbenzamide, and what methodological considerations ensure high purity?

  • Methodological Answer : The synthesis typically involves coupling 4-ethoxybenzoic acid with N-propylamine using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile under reflux conditions . Catalysts such as triethylamine (NEt₃) are used to neutralize acid byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials . Analytical techniques like TLC and NMR should monitor reaction progress and confirm structural integrity .

Q. How can researchers characterize this compound’s structure and purity effectively?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the ethoxy and propylamide substituents, with characteristic peaks for aromatic protons (~6.8–7.8 ppm) and methylene groups in the propyl chain (~1.0–1.6 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What solvents and reaction temperatures optimize the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents like acetonitrile or dichloromethane (DCM) are preferred due to their compatibility with coupling agents like HBTU . Reactions are conducted at 60–80°C under reflux to ensure complete activation of the carboxylic acid. Lower temperatures (<40°C) may result in incomplete coupling, while excessive heat (>100°C) risks decomposition .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization requires stoichiometric precision (1:1.2 molar ratio of acid to amine) and catalyst optimization (e.g., 1.5 equivalents of HBTU). Side reactions, such as ethoxy group hydrolysis, can be mitigated by avoiding aqueous conditions during coupling . Alternative coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) may improve efficiency in non-polar solvents .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) often stem from assay variability (e.g., cell line differences) or impurities. Researchers should:
  • Replicate studies under standardized conditions (e.g., identical cell lines, pH, incubation time).
  • Validate compound purity via LC-MS before bioassays.
  • Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., ethoxy → methoxy, propyl → ethyl) and evaluation of pharmacological endpoints. For example:
  • Replace the ethoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
  • Use molecular docking (software: AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like SwissADME or PubChem’s computed properties (logP, topological polar surface area) estimate solubility and bioavailability . Density Functional Theory (DFT) calculations (software: Gaussian) model electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. How can researchers design metabolic stability assays for this compound?

  • Methodological Answer : Conduct liver microsomal assays (human or rodent) to monitor oxidative degradation. Use LC-MS/MS to quantify parent compound and metabolites. Key parameters:
  • Incubation time (0–60 min) and NADPH cofactor dependency.
  • Identify metabolic "hotspots" (e.g., propyl chain oxidation) via isotopic labeling .

Q. What experimental approaches troubleshoot impurities in scaled-up synthesis of this compound?

  • Methodological Answer : Impurities often arise from incomplete coupling or solvent residues. Solutions include:
  • Recrystallization from ethanol/water mixtures to remove hydrophilic byproducts.
  • Optimization of workup steps (e.g., acidic/basic washes to isolate neutral amide products) .
  • Use of preparative HPLC for challenging separations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.